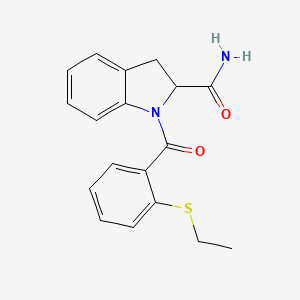

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide

Description

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is a synthetic organic compound featuring an indoline core structure with a 2-(ethylthio)benzoyl substituent at position 1 and a carboxamide group at position 2. The indoline scaffold, a hydrogenated derivative of indole, confers enhanced stability compared to aromatic heterocycles due to its saturated six-membered ring.

Properties

IUPAC Name |

1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGIBQAHCGRZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the ethylthio group.

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of indole-2-carboxamide derivatives, including 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide. Research indicates that compounds within this class exhibit significant activity against multi-drug resistant strains of Mycobacterium tuberculosis. For instance, several indole-2-carboxamides have been shown to possess minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their effectiveness as potential anti-TB agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that indole-2-carboxamide derivatives can inhibit the proliferation of various cancer cell lines, including pediatric glioblastoma multiforme (GBM). The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest in tumor cells . The ability of these compounds to cross the blood-brain barrier further enhances their therapeutic potential against brain tumors .

Structural and Synthetic Insights

Synthesis and Modification

The synthesis of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide typically involves the acylation of indoline derivatives with ethylthio-substituted benzoyl chlorides. This synthetic pathway allows for structural modifications that can enhance biological activity and selectivity against target pathogens or tumor cells. For example, variations in the substituents on the benzoyl moiety can lead to different pharmacological profiles, making it possible to tailor compounds for specific therapeutic applications .

Case Study: Antitubercular Efficacy

A study conducted by researchers synthesized a series of indole-2-carboxamide analogues, including 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide. The compounds were evaluated for their antitubercular activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain analogues exhibited MIC values as low as 0.012 μM, demonstrating potent activity without significant cytotoxicity to mammalian cells .

Case Study: Antitumor Activity

Another investigation focused on the antiproliferative effects of indole-2-carboxamides on pediatric GBM cell lines. The study assessed various derivatives for their ability to induce apoptosis and inhibit cell growth. Notably, one compound showed a significant reduction in cell viability at concentrations below 10 μM, suggesting a promising lead for further development .

Mechanism of Action

The mechanism of action of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death. In cancer cells, it may exert its effects by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Core Structure: The indoline core in the target compound differs from indolizine (), indole (), and cyclohexenone (). Saturation in indoline may enhance metabolic stability compared to aromatic indole derivatives .

Biological Activity

1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNOS

- CAS Number : 1103514-01-7

The presence of an ethylthio group and an indoline moiety contributes to its unique biological profile.

Anticancer Properties

Research indicates that 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide exhibits notable anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (breast) | 5.4 |

| HepG2 (liver) | 3.8 |

| A549 (lung) | 4.1 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties. It has been tested against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate potential applications in treating infections caused by resistant bacterial strains .

The mechanism through which 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with Bacterial Cell Walls : Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the compound's effect on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC value of 5.4 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated an MIC of 16 µg/mL, indicating strong antibacterial activity. The study concluded that this compound could be a promising lead for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide?

The synthesis typically involves:

- Coupling reactions : Activation of the indoline-2-carboxylic acid moiety using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC), followed by reaction with 2-(ethylthio)benzoyl derivatives .

- Stepwise functionalization : For example, introducing the ethylthio group via nucleophilic substitution on a halogenated benzoyl precursor, followed by amidation .

- Purification : Column chromatography or recrystallization (e.g., using DMF/acetic acid mixtures) to isolate the product .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- Spectroscopy :

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(2-(Ethylthio)benzoyl)indoline-2-carboxamide?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis of reactive groups like activated esters .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation via nucleophilic catalysis .

- Temperature control : Reflux in ethyl methyl ketone or toluene for 10–12 h to drive reactions to completion .

Q. How can researchers resolve contradictory spectral data for structural analogs of this compound?

- Advanced NMR techniques : 2D experiments (e.g., COSY, HSQC) to assign overlapping proton signals in crowded regions (e.g., aromatic protons) .

- X-ray crystallography : Definitive structural elucidation, particularly for distinguishing regioisomers (e.g., ethylthio vs. benzoyl positioning) .

- Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC₅₀ determination) using fluorogenic substrates .

- Binding studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity (Kd) .

- Cellular assays :

Q. How can researchers address low solubility in pharmacological studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions .

- Formulation : Use co-solvents (e.g., DMSO/PBS mixtures) or lipid-based nanoparticles for in vivo delivery .

- Prodrug design : Mask the carboxamide as an ester or carbonate for improved membrane permeability .

Methodological Considerations

Q. What analytical workflows are recommended for stability studies under varying pH conditions?

- Forced degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 h .

- LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the ethylthio group or amide bond cleavage) .

- Kinetic analysis : Plot degradation rates (k) vs. pH to identify stability thresholds .

Q. How can synthetic byproducts be minimized during large-scale production?

- Process optimization :

- Quality control :

- Preparative HPLC to isolate the target compound from regioisomers (e.g., benzoyl migration products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.